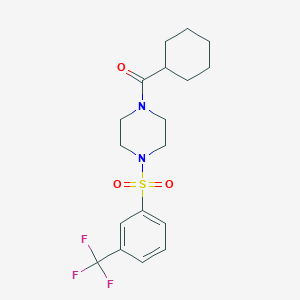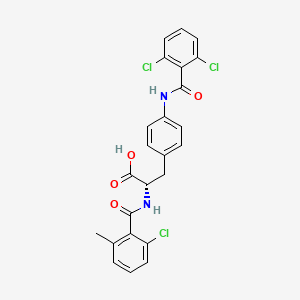
Psammaplin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Psammaplin D is a marine-derived natural product belonging to the bromotyrosine family. It was first isolated from marine sponges and has garnered significant attention due to its diverse biological activities, including antimicrobial, antiproliferative, and epigenetic modulation properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Psammaplin D typically involves the use of bromotyrosine derivatives as starting materials. The conventional total synthesis methods often initiate from tyrosine or phenylpyruvic acid derivatives . Improved synthesis methods have utilized various substituted benzaldehydes, making the compound more accessible . The key steps in the synthesis include the formation of oxime groups and carbon-sulfur bonds, which are crucial for the biological activity of the compound .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods being adapted from laboratory-scale synthesis. The scalability of these methods is being explored to meet potential commercial demands .
化学反应分析
Types of Reactions
Psammaplin D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities .
科学研究应用
Psammaplin D has a wide range of scientific research applications:
作用机制
Psammaplin D exerts its effects primarily through the inhibition of histone deacetylases and DNA methyltransferases . The compound functions as a natural prodrug, with its reduced form being highly potent against histone deacetylase 1 in vitro . This inhibition leads to the hyperacetylation of histones, resulting in the upregulation of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound has been shown to restore mitochondrial membrane potential and reduce oxidative stress in neuronal cells .
相似化合物的比较
Similar Compounds
Psammaplin A: Another bromotyrosine derivative with similar biological activities, including histone deacetylase inhibition.
Psammaplin F: An unsymmetrical disulfide bromotyrosine with potent histone deacetylase inhibitory activity.
Psammaplysin D and E: Analogous compounds isolated from marine sponges with unique structural features and biological activities.
Uniqueness of Psammaplin D
This compound stands out due to its potent dual inhibition of histone deacetylases and DNA methyltransferases, making it a versatile epigenetic modulator . Its ability to undergo various chemical modifications also allows for the creation of numerous analogs with potentially enhanced biological activities .
属性
分子式 |
C15H20BrN3O5S2 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
methyl N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]carbamate |
InChI |
InChI=1S/C15H20BrN3O5S2/c1-24-15(22)18-5-7-26-25-6-4-17-14(21)12(19-23)9-10-2-3-13(20)11(16)8-10/h2-3,8,20,23H,4-7,9H2,1H3,(H,17,21)(H,18,22)/b19-12+ |
InChI 键 |
QBAGBBYBQAYFBT-XDHOZWIPSA-N |
手性 SMILES |
COC(=O)NCCSSCCNC(=O)/C(=N/O)/CC1=CC(=C(C=C1)O)Br |
规范 SMILES |
COC(=O)NCCSSCCNC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;methane;hydrochloride](/img/structure/B10819936.png)
![1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1h-Benzimidazole-5-Carboxamide](/img/structure/B10819944.png)
![[(2R,3S,4S,5S,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819953.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10819971.png)
![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10819972.png)

![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide](/img/structure/B10819991.png)
![4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol](/img/structure/B10819995.png)

![(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester](/img/structure/B10820004.png)
![N-[4-[[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B10820006.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10820012.png)
![[4-[(2S)-2-acetamido-3-[[1-[[(2S)-4-amino-1-[3-(2-hydroxynaphthalen-1-yl)propylamino]-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-3-oxopropyl]phenyl]methylphosphonic acid](/img/structure/B10820017.png)
